molecular formula C₂₇H₃₃NO₁₂S B1144700 10-S-Methylsulfonyl Thiocolchicoside CAS No. 1359973-80-0

10-S-Methylsulfonyl Thiocolchicoside

Cat. No. B1144700
CAS RN: 1359973-80-0
M. Wt: 595.62
InChI Key:
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Description

10-S-Methylsulfonyl Thiocolchicoside is classified as a Thiocolchicoside Intermediate . It is not intended for human or veterinary use but for research purposes only. The Chemical Abstracts Service (CAS) Number for this compound is 1359973-80-0 .

Mechanism of Action

Thiocolchicoside, a related compound, is a muscle relaxant with anti-inflammatory and analgesic effects. It has a selective and potent affinity for gamma-aminobutyric acid A (GABA-A) receptors and acts on muscular contractures by activating the GABA inhibitory pathways . It is also believed to act via antagonism of nicotinic acetylcholine receptors (nAchRs) .

Safety and Hazards

Thiocolchicoside, a related compound, has been associated with several adverse effects. These include liver injury, pancreatitis, seizures, blood cell disorders, severe cutaneous disorders, rhabdomyolysis, and reproductive disorders . It is teratogenic in experimental animals and also damages chromosomes .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 10-S-Methylsulfonyl Thiocolchicoside can be achieved through a multi-step process involving several reactions. The key steps include the protection of the hydroxyl groups, the introduction of the sulfonyl group, and the methylation of the thiol group. The final step involves the removal of the protecting groups to obtain the desired product.", "Starting Materials": [ "Thiocolchicoside", "Methylsulfonyl chloride", "Sodium hydride", "Methyl iodide", "Acetone", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of Thiocolchicoside using acetone and hydrochloric acid", "Step 2: Reaction of the protected Thiocolchicoside with sodium hydride and methylsulfonyl chloride to introduce the sulfonyl group", "Step 3: Methylation of the thiol group using methyl iodide", "Step 4: Removal of the protecting groups using hydrochloric acid and sodium bicarbonate", "Step 5: Purification of the product using column chromatography" ] }

CAS RN

1359973-80-0

Product Name

10-S-Methylsulfonyl Thiocolchicoside

Molecular Formula

C₂₇H₃₃NO₁₂S

Molecular Weight

595.62

synonyms

N-[(7S)-3-(β-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylsulfonyl)-9-oxobenzo[a]heptalen-7-yl]acetamide; 

Origin of Product

United States

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